molecular formula C27H24BrO2P B8471598 {[2-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 60494-73-7

{[2-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide

Cat. No. B8471598
CAS RN: 60494-73-7
M. Wt: 491.4 g/mol
InChI Key: NCLHNDGKDCGRTH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04011243

Procedure details

116.5 Gm. of 1,5-diazabicyclo[3.4.0]nonene-5 is added to 107.5 gm. of m-tolualdehyde and 400 gm. of o-carbomethoxybenzyltriphenylphosphonium bromide in 2000 ml. of acetonitrile. The mixture is refluxed briefly then cooled and the solvent removed under vacuum. The residue is dissolved in chloroform and washed with dilute hydrochloric acid, and the solution dried and evaporated. The product is refluxed for 11 hours in a solution of 111 gm. potassium hydroxide in 1,000 ml. of water and 150 ml. of methanol. The solution is cooled and extracted with chloroform. The aqueous solution is acidified with concentrated hydrochloric acid and extracted with chloroform. The extract is dried and evaporated to give 177.5 gm. (91%) of 3'-methylstilbene-2-carboxylic acid (ca. 60:40 cis:trans). Use of m-ethylbenzaldehyde instead of m-tolualdehyde gives a similar yield of 3'-ethylstilbene-2-carboxylic acid.
[Compound]
Name
1,5-diazabicyclo[3.4.0]nonene-5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3'-methylstilbene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[O:8])[CH:2]=1.[Br-].[C:11]([C:15]1[CH:40]=[CH:39][CH:38]=[CH:37][C:16]=1[CH2:17][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:13]C)=[O:12].[CH3:41][C:42]1[CH:43]=[C:44]([CH:56]=[CH:57][CH:58]=1)[CH:45]=[CH:46]C1C(C(O)=O)=CC=CC=1>C(#N)C>[CH2:9]([C:1]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:6]=1)[CH:7]=[O:8])[CH3:11].[CH2:45]([C:44]1[CH:43]=[C:42]([CH:58]=[CH:57][CH:56]=1)[CH:41]=[CH:17][C:16]1[C:15]([C:11]([OH:13])=[O:12])=[CH:40][CH:39]=[CH:38][CH:37]=1)[CH3:46] |f:1.2|

Inputs

Step One
Name
1,5-diazabicyclo[3.4.0]nonene-5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(=O)(OC)C1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1
Step Four
Name
3'-methylstilbene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC=2C(=CC=CC2)C(=O)O)C=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed briefly
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in chloroform
WASH
Type
WASH
Details
washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the solution dried
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The product is refluxed for 11 hours in a solution of 111 gm
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 177.5 gm

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=O)C=CC1
Name
Type
product
Smiles
C(C)C=1C=C(C=CC=2C(=CC=CC2)C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.